Formyltransferase Binding Affinity Comparison
In the ternary complex of formylmethanofuran:tetrahydromethanopterin formyltransferase at 2.0 Å resolution, methanofuran is embedded in an elongated cleft at the homodimer interface and fixed by multiple hydrophobic interactions, whereas tetrahydromethanopterin is only weakly bound in a shallow and wide cleft that provides two binding sites [1]. The binding of methanofuran induces conformational changes of approximately 3 Å that close the H₄MPT binding cleft and position the reactive groups optimally for formyl transfer [2].
| Evidence Dimension | Binding mode and structural integration at enzyme active site |
|---|---|
| Target Compound Data | Embedded in elongated cleft at homodimer interface; fixed by multiple hydrophobic interactions; induces ~3 Å conformational change |
| Comparator Or Baseline | Tetrahydromethanopterin (H₄MPT): weakly bound in shallow, wide cleft with two binding sites |
| Quantified Difference | Conformational change of approximately 3 Å induced by methanofuran binding |
| Conditions | Formylmethanofuran:tetrahydromethanopterin formyltransferase enzyme complex, 2.0 Å resolution X-ray crystallography |
Why This Matters
This differential binding demonstrates that methanofuran is the kinetically prioritized substrate in the formyltransferase reaction, making its presence rate-limiting for the overall C1 transfer cascade and non-substitutable by H₄MPT alone.
- [1] Acharya P, Warkentin E, Ermler U, Thauer RK, Shima S. The structure of formylmethanofuran: tetrahydromethanopterin formyltransferase in complex with its coenzymes. J Mol Biol. 2006;357(3):870-879. View Source
- [2] Acharya P, Warkentin E, Ermler U, Thauer RK, Shima S. The structure of formylmethanofuran: tetrahydromethanopterin formyltransferase in complex with its coenzymes. J Mol Biol. 2006;357(3):870-879. View Source
